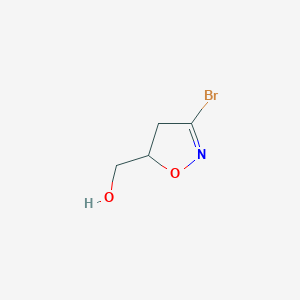

(3-Bromo-4,5-dihydro-isoxazol-5-YL)-methanol

Description

Properties

IUPAC Name |

(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BrNO2/c5-4-1-3(2-7)8-6-4/h3,7H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHYBJMZOIKMVCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(ON=C1Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-4,5-dihydro-isoxazol-5-YL)-methanol typically involves the cycloaddition of nitrile oxides to alkenes, forming isoxazolines, which are then brominated. The reaction conditions often include the use of catalysts such as copper (I) or ruthenium (II) for the cycloaddition process .

Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of eco-friendly and metal-free synthetic routes is also being explored to minimize environmental impact .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products:

Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Various substituted isoxazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: (3-Bromo-4,5-dihydro-isoxazol-5-YL)-methanol is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activities .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor and its interactions with various biological targets .

Medicine: The compound’s derivatives are explored for their potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials .

Mechanism of Action

The mechanism of action of (3-Bromo-4,5-dihydro-isoxazol-5-YL)-methanol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The compound’s structure allows it to bind to active sites of enzymes, inhibiting their activity and affecting cellular processes .

Comparison with Similar Compounds

Substituent Variations: Hydroxymethyl vs. Aromatic Groups

Compound A: 3-Bromo-5-phenyl-4,5-dihydroisoxazole (CAS: Not specified)

- Molecular Formula: C₉H₈BrNO

- Key Differences :

- The 5-position bears a phenyl group instead of hydroxymethyl.

- Polarity : Lower polarity compared to the target compound due to the hydrophobic phenyl group.

- Reactivity : The phenyl group directs electrophilic substitutions (e.g., bromination) to the aromatic ring, whereas the hydroxymethyl group in the target compound facilitates oxidation or esterification reactions .

Compound B: (3-(4-Bromophenyl)isoxazol-5-yl)methanol (CAS: 206055-91-6)

- Molecular Formula: C₁₀H₈BrNO₂

Bromine Position and Ring Saturation

Compound C: 3-p-Methoxyphenyl-5-bromo-2,1-benzoisoxazole (CAS: Not specified)

- Molecular Formula: C₁₄H₁₀BrNO

- Key Differences: Bromine is on a benzoisoxazole (fused benzene-isoxazole system) rather than a dihydroisoxazole. Stability: The fully aromatic benzoisoxazole is more thermally stable than the partially saturated target compound.

Compound D: (3-(4-Fluorophenyl)isoxazol-5-yl)methanol (CAS: 206055-89-2)

Functional Group Modifications

Compound E : 5-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-N-(4-methylphenyl)-1,3,4-oxadiazol-2-amine (CAS: 1018297-63-6)

- Molecular Formula : C₂₂H₁₅BrN₄O₂

- Key Differences :

Physicochemical and Spectral Data Comparison

Biological Activity

(3-Bromo-4,5-dihydro-isoxazol-5-YL)-methanol is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The isoxazole ring system is known for its diverse biological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the available literature on the biological activity of this compound, summarizing key findings from various studies.

Chemical Structure and Properties

The compound this compound features a bromine atom at the 3-position and a hydroxymethyl group at the 5-position of the isoxazole ring. This structure is believed to contribute to its biological activities.

Antimicrobial Activity

Numerous studies have demonstrated that compounds containing the isoxazole moiety exhibit significant antimicrobial properties. For instance, derivatives of isoxazole have been shown to possess activity against various strains of bacteria and fungi.

| Compound | Activity | Reference |

|---|---|---|

| This compound | Antibacterial against E. coli | |

| 4-Bromo derivatives | Broad-spectrum antimicrobial | |

| Isoxazole hybrids | Antifungal and antibacterial |

In particular, this compound has been reported to have a minimum inhibitory concentration (MIC) against E. coli, indicating its potential as an antibacterial agent .

Anticancer Activity

The anticancer potential of isoxazole derivatives has been explored in various studies. For example, modifications at the 3-position of the isoxazole ring have been linked to increased cytotoxicity against cancer cell lines.

- A study highlighted that brominated isoxazoles exhibited enhanced cytotoxic effects against human breast cancer cells (MCF-7) and human colorectal carcinoma cells (HCT-116) .

| Compound | Cell Line Tested | Cytotoxicity Level | Reference |

|---|---|---|---|

| 3-Bromo-Isosaxole Derivative | MCF-7 | High | |

| 3-Bromo-Isosaxole Derivative | HCT-116 | Moderate to High |

Anti-inflammatory Activity

Research has indicated that certain isoxazole derivatives possess anti-inflammatory properties. The mechanism often involves inhibition of pro-inflammatory mediators.

Study on Isoxazole Derivatives

A recent study focused on synthesizing various isoxazole derivatives and evaluating their biological activities. Among these, this compound was included in the screening process for its potential anti-inflammatory and antimicrobial effects. The results showed promising activity against several bacterial strains and moderate anti-inflammatory effects in vitro .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound indicates that the presence of bromine at the 3-position significantly enhances its inhibitory potency against target enzymes involved in bacterial metabolism. This modification has been linked to improved efficacy as an antibacterial agent .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (3-bromo-4,5-dihydro-isoxazol-5-yl)-methanol, and how can regioselectivity be controlled?

- Methodological Answer : The compound is typically synthesized via 1,3-dipolar cycloaddition between a nitrile oxide and an alkene or alkyne. For regioselective bromination, stoichiometric control of brominating agents (e.g., NBS or Br₂ in inert solvents) is critical. Evidence from optimized syntheses of related isoxazolines suggests using NaHCO₃ as a base to minimize side reactions .

- Key Considerations :

- Use anhydrous conditions to avoid hydrolysis of intermediates.

- Monitor reaction progress via TLC (Rf ~0.5 in chloroform) to confirm cycloadduct formation .

Q. How can the purity and structural integrity of this compound be validated?

- Analytical Workflow :

- NMR : Confirm regiochemistry via coupling constants (e.g., δ 3.15–3.51 ppm for diastereotopic protons in the dihydroisoxazole ring) .

- HPLC : Use reverse-phase C18 columns with acetonitrile/water gradients; target purity >95% with retention times ~6–7 minutes .

- Mass Spectrometry : ESI-MS expected m/z = 180.0 [M+H]⁺ (calculated for C₄H₆BrNO₂) .

- Data Table :

| Technique | Key Peaks/Data | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 4.94 (dd, J=8.4 Hz, CH-OH) | |

| IR (KBr) | 3342 cm⁻¹ (OH stretch) | |

| HPLC Purity | 89–98% (retention time 5.8–6.6 min) |

Q. What factors influence the stability of this compound during storage?

- Critical Factors :

- Light Sensitivity : Store in amber vials at -20°C to prevent bromine dissociation .

- Moisture : Use desiccants to avoid hydrolysis of the isoxazole ring .

- Thermal Stability : Decomposition observed >100°C; DSC recommended for batch-specific stability profiling .

Advanced Research Questions

Q. How can structural modifications enhance the anti-inflammatory activity of this compound?

- SAR Insights :

- Substituent Effects : Adding electron-withdrawing groups (e.g., nitro, trifluoromethyl) to the phenyl ring improves COX-2 inhibition. Derivatives with morpholinylmethyl groups show 2–3× higher activity .

- Hybrid Scaffolds : Conjugation with indole or pyrazoline moieties enhances binding affinity (e.g., IC₅₀ = 0.8 μM for hybrid analogs) .

- Data Table :

| Derivative | Biological Activity (IC₅₀) | Reference |

|---|---|---|

| 3-Phenyl-5-morpholinylmethyl | 1.2 μM (COX-2 inhibition) | |

| Indole-conjugated hybrid | 0.8 μM (IL-6 suppression) |

Q. How can contradictory biological activity data across studies be resolved?

- Troubleshooting Framework :

Assay Variability : Validate protocols using positive controls (e.g., celecoxib for COX-2 assays) .

Stereochemical Purity : Chiral HPLC to confirm enantiomeric excess; biological activity may differ between (R) and (S) isomers .

Solubility Artifacts : Use DMSO stock solutions ≤0.1% v/v to avoid cytotoxicity .

Q. What strategies optimize the synthesis yield of derivatives for high-throughput screening?

- Optimization Parameters :

- Catalysis : Pd(OAc)₂ improves cross-coupling efficiency (yield increase from 56% to 89%) .

- Solvent Selection : EtOAc/water biphasic systems reduce byproduct formation in esterification .

- Data Table :

| Derivative (Example) | Catalyst | Yield | Purity (HPLC) |

|---|---|---|---|

| Ethoxycarbonyl-piperazine | Pd(OAc)₂ | 89.1% | 98% |

| Allyl ester analog | None | 69.6% | 89% |

Q. How do computational methods aid in predicting the pharmacokinetic properties of this compound?

- In Silico Tools :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.